molecular formula C22H15BrO3 B3041205 3-(4'-bromophenyl)-7-methoxy-4-phenylcoumarin CAS No. 263364-65-4

3-(4'-bromophenyl)-7-methoxy-4-phenylcoumarin

Cat. No.: B3041205
CAS No.: 263364-65-4
M. Wt: 407.3 g/mol
InChI Key: HDOJVDIHLDYHNS-UHFFFAOYSA-N
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Description

3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group at the 3-position, a methoxy group at the 7-position, and a phenyl group at the 4-position of the coumarin core. These substitutions confer unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-bromophenyl)-7-methoxy-4-phenylcoumarin typically involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization. One common method is the Pechmann condensation, where a phenol reacts with a β-ketoester in the presence of a Lewis acid catalyst such as aluminum chloride or sulfuric acid. The reaction conditions usually involve heating the mixture to promote cyclization and formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-(4’-hydroxyphenyl)-7-methoxy-4-phenylcoumarin.

    Reduction: Formation of 3-phenyl-7-methoxy-4-phenylcoumarin.

    Substitution: Formation of 3-(4’-substituted phenyl)-7-methoxy-4-phenylcoumarin derivatives.

Scientific Research Applications

3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.

Mechanism of Action

The biological activity of 3-(4’-bromophenyl)-7-methoxy-4-phenylcoumarin is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding, respectively. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4’-Chlorophenyl)-7-methoxy-4-phenylcoumarin
  • 3-(4’-Fluorophenyl)-7-methoxy-4-phenylcoumarin
  • 3-(4’-Methylphenyl)-7-methoxy-4-phenylcoumarin

Uniqueness

3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

3-(4-bromophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJVDIHLDYHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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